molecular formula C14H7F5N2 B13672634 2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13672634
M. Wt: 298.21 g/mol
InChI Key: SFBZKJNMSMIVMT-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a difluorophenyl group at the 2-position and a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction can be facilitated by using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile . The reaction conditions often include the use of a suitable solvent and a catalyst to promote the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 5-position.

    2-(2,4-Difluorophenyl)pyridine: Lacks the trifluoromethyl group.

    6-(Trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the difluorophenyl group.

Uniqueness

2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H7F5N2

Molecular Weight

298.21 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H7F5N2/c15-9-2-3-10(11(16)5-9)12-7-21-6-8(14(17,18)19)1-4-13(21)20-12/h1-7H

InChI Key

SFBZKJNMSMIVMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN3C=C(C=CC3=N2)C(F)(F)F

Origin of Product

United States

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